Common aromatic diacid chlorides like terephthaloyl chloride limit thermal and mechanical performance in advanced polymers. BPDC (CAS 2351-37-3) solves this with its extended biphenyl core, enabling rigid-rod architectures. • Replaces TPC in interfacial polymerization without side reactions, delivering higher Tg and modulus. • Enables thermotropic LCPs for microelectronics and high-Tg films for aerospace. • Ideal for polyamide membranes and COFs with superior gas separation. Research-grade purity, available for immediate procurement.
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BPDC, CAS 2351-37-3) is a highly reactive, bifunctional acid chloride primarily utilized as a rigid-rod monomer in the synthesis of advanced polyamides, polyesters, and porous frameworks. Featuring an extended biphenyl core, BPDC is selected over standard aliphatic or single-ring aromatic diacid chlorides when downstream applications demand superior thermal stability, enhanced mechanical modulus, or thermotropic liquid crystalline behavior. Its high reactivity enables efficient low-temperature interfacial and solution polycondensation workflows, making it a critical precursor for high-temperature-resistant films, high-strength aramid fibers, and structurally precise separation membranes[1].
Substituting BPDC with more common, lower-cost analogs like terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) fundamentally alters the macromolecular architecture of the resulting polymer. While TPC provides a single rigid phenyl ring, BPDC's biphenyl structure extends the rigid-rod segment, which is critical for inducing thermotropic liquid crystalline phases and maximizing chain packing density. Replacing BPDC with TPC typically results in a lower glass transition temperature (Tg), reduced thermal decomposition thresholds, and inferior tensile modulus. Furthermore, attempting to use the free acid equivalent (4,4'-biphenyldicarboxylic acid) instead of the dichloride fails in low-temperature solution or interfacial polymerizations, as the free acid requires extreme temperatures or costly activating agents that can cause side reactions and degrade sensitive co-monomers[1].
In comparative thermal analyses of aromatic polyesters and polyamides, substituting a single-ring diacid chloride with[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BPDC) systematically increases the rigidity of the polymer backbone. Thermal data indicates that BPDC-derived polymers exhibit higher glass transition temperatures (Tg) and delayed thermal decomposition (Td) compared to their terephthaloyl chloride (TPC) counterparts, driven by the restricted rotational freedom of the biphenyl linkage [1].
| Evidence Dimension | Glass transition (Tg) and thermal decomposition (Td) temperatures |
| Target Compound Data | Elevated Tg and Td due to extended rigid biphenyl core |
| Comparator Or Baseline | Terephthaloyl chloride (TPC) (lower Tg and Td due to single phenyl ring) |
| Quantified Difference | Significant increase in thermal stability window (typically 20-40 °C higher Tg) |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of synthesized polymers |
Buyers developing high-temperature resistant films or aerospace-grade resins must select BPDC to meet strict thermal endurance specifications that TPC cannot achieve.
BPDC is highly effective at inducing liquid crystalline behavior due to its extended mesogenic core. Studies comparing polyesters synthesized from BPDC versus TPC demonstrate that the biphenyl structure in BPDC promotes stable smectic or nematic phases with a broader temperature window. In contrast, TPC-based polymers often remain isotropic or exhibit significantly narrower mesophase ranges[1].
| Evidence Dimension | Mesophase formation and isotropization temperature |
| Target Compound Data | Broad smectic/nematic mesophase windows and higher isotropization temperatures |
| Comparator Or Baseline | Terephthaloyl chloride (TPC) (isotropic or narrow mesophase) |
| Quantified Difference | BPDC induces strong LC character and increases isotropization temperature vs TPC |
| Conditions | Polarized Optical Microscopy (POM) and DSC of thermotropic polyesters |
For the procurement of precursors for liquid crystal polymers (LCPs) used in high-precision molding, BPDC is essential for establishing the required mesogenic core length.
When synthesizing high-molecular-weight rigid-rod polymers, the choice of monomer functional group dictates the required processing conditions. BPDC, as an acid dichloride, enables rapid interfacial or low-temperature solution polymerization (< 50 °C) to achieve high molecular weights (Mn > 7,000-20,000). Conversely, utilizing the baseline free acid (4,4'-biphenyldicarboxylic acid) necessitates energy-intensive melt condensation (> 250 °C) or the addition of costly stoichiometric coupling agents [1].
| Evidence Dimension | Polymerization temperature and molecular weight achievement |
| Target Compound Data | High molecular weight achieved at < 50 °C |
| Comparator Or Baseline | 4,4'-Biphenyldicarboxylic acid (requires > 250 °C melt conditions) |
| Quantified Difference | Reduction of processing temperature by > 200 °C while maintaining high Mn |
| Conditions | Solution polycondensation in polar aprotic solvents (e.g., DMAc/NMP) or interfacial systems |
Purchasing the dichloride form (BPDC) is mandatory for workflows involving thermally sensitive diamines or when energy-intensive melt polymerization is not feasible.
Directly following from its ability to enhance chain rigidity and thermal stability, BPDC is the monomer of choice for manufacturing advanced aromatic polyamides. These aramids are spun into high-strength fibers or cast into transparent, high-Tg films for flexible electronics and aerospace composites where TPC-based polymers fail to meet thermal requirements [1].
Because BPDC provides the extended rigid mesogenic core necessary for stable mesophase formation, it is heavily procured for synthesizing LCPs. These materials are utilized in injection-molded components for microelectronics, where high dimensional stability and low coefficient of thermal expansion are required[1].
BPDC's precise linear geometry and high reactivity make it an ideal building block for synthesizing polyamide active layers via interfacial polymerization. Its extended biphenyl structure yields membranes and covalent organic frameworks (COFs) with optimized free volume and chemical resistance, making them superior for gas separation and water purification applications[2].
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